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Uridine-[5',5'-D2] -

Uridine-[5',5'-D2]

Catalog Number: EVT-1461084
CAS Number:
Molecular Formula: C9H12N2O6
Molecular Weight: 246.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pseudouridine (Ψ)

Compound Description: Pseudouridine (Ψ) is an isomer of uridine, formed through a post-transcriptional modification where the uracil base is attached to the ribose sugar via a C-C bond instead of the typical C-N bond. This "mass-silent" modification doesn't alter the nucleoside's molecular weight, making it challenging to detect using standard mass spectrometry techniques [].

Relevance: Pseudouridine and Uridine-[5',5'-D2] are both nucleosides containing a ribose sugar and a uracil base. While they are isomers, the deuterium labeling at the 5' position of the ribose in Uridine-[5',5'-D2] distinguishes it from pseudouridine for mass spectrometry analysis. The development of the Uridine-[5',5'-D2] labeling technique was crucial for differentiating pseudouridine from uridine, facilitating the study of pseudouridylation in RNA [].

Uridine 5'-(5-Thio-alpha-D-glucopyranosyl Pyrophosphate) (UDPTG)

Compound Description: UDPTG is a potent activator of rat liver glycogen synthetase a, despite not being a substrate for the enzyme []. It exerts its effect by normalizing the kinetics of UDPG with glycogen synthetase a and decreasing the apparent Km for UDPG [].

Relevance: UDPTG shares a structural resemblance with Uridine-[5',5'-D2] in that both molecules contain a uridine moiety. The key difference lies in the presence of a 5-thio-alpha-D-glucopyranosyl pyrophosphate group attached to the 5' position of the ribose in UDPTG, which is absent in Uridine-[5',5'-D2] [].

Diuridine 5'-Pα,α,5″-Pα,α-Tetrathiotetraphosphate

Compound Description: This compound stands out as a highly selective and potent inhibitor of ectonucleotide pyrophosphatase-1 (NPP1) []. It demonstrates minimal inhibition of other ectonucleotidases, including NPP3 and NTPDases, and exhibits a Ki of 27 nM against hNPP1 [].

Relevance: Although structurally distinct from Uridine-[5',5'-D2], Diuridine 5'-Pα,α,5″-Pα,α-Tetrathiotetraphosphate belongs to the broader category of uridine derivatives, sharing the core uridine structure []. This shared structural motif underscores the diverse biological activities exhibited by uridine-containing compounds.

5-(3-Aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (AA-dUTP)

Compound Description: AA-dUTP is synthesized through a palladium-catalyzed Heck coupling reaction using 5-iodo-2'-deoxyuridine-5'-O-triphosphate and allylamine []. This compound is significant as a modified nucleotide.

Relevance: AA-dUTP shares a structural similarity with Uridine-[5',5'-D2] in the uridine-5'-O-triphosphate moiety. The primary difference lies in the 2'-deoxyribose sugar in AA-dUTP and the presence of a 3-aminoallyl group at position 5 of the uracil base []. This comparison highlights the modifications possible at various positions of the uridine structure.

Uridine 5'-Diphosphate-5-Fluorogalactopyranose (UDP-5F-Galp)

Compound Description: This compound is utilized as a probe to study the enzyme UDP-Galp mutase (UGM) []. Instead of undergoing the typical UGM-catalyzed conversion, UDP-5F-Galp undergoes hydrolysis to yield UDP and 5-oxogalactose [].

Relevance: UDP-5F-Galp is structurally similar to Uridine-[5',5'-D2] as both contain a uridine-5'-diphosphate moiety. The distinction arises from the presence of a 5-fluorogalactopyranose group in UDP-5F-Galp, contrasting with the simpler deuterium labeling in Uridine-[5',5'-D2] [].

5-Fluorouridine 5'-Monophosphate (F-UMP)

Compound Description: F-UMP is a fluorinated analog of UMP that serves as a valuable tool for studying the catalytic mechanism of orotidine 5'-monophosphate decarboxylase (ScOMPDC) [].

5-[(4-Azidophenacyl)Thio]Uridine 5'-Triphosphate (5-APAS-UTP)

Compound Description: This photo-cross-linking uridine 5'-triphosphate analog is a powerful tool for studying RNA interactions []. It can be incorporated into RNA transcripts and photoactivated to form covalent bonds with neighboring molecules, enabling the identification of RNA-binding partners [].

Relevance: 5-APAS-UTP shares a strong structural similarity with Uridine-[5',5'-D2], with both molecules possessing a uridine 5'-triphosphate core. The key difference lies in the presence of a photoreactive 4-azidophenacylthio group attached to the 5-position of uracil in 5-APAS-UTP []. This modification allows for its use in photo-crosslinking studies, contrasting with the stable isotope labeling in Uridine-[5',5'-D2].

Uridine 5'-Triphosphate (UTP)

Compound Description: UTP, a fundamental nucleotide, participates in diverse cellular processes, including RNA synthesis and cellular signaling. Notably, it serves as a substrate for RNA polymerase, the enzyme responsible for RNA synthesis [].

Relevance: UTP and Uridine-[5',5'-D2] are directly related, with Uridine-[5',5'-D2] being the deuterium-labeled version of UTP. This labeling is strategically placed at the 5' position of the ribose sugar, a location not involved in the enzymatic incorporation of UTP into RNA []. Consequently, Uridine-[5',5'-D2] can be employed as a traceable substitute for UTP in various biochemical reactions.

5-Azido-Uridine 5'-Triphosphate (5-N3UTP)

Compound Description: 5-N3UTP is a photoactive UTP analog that acts as a substrate for the RNA polymerase of the vesicular stomatitis virus (VSV) []. Upon photolysis, it selectively labels the L protein of the VSV transcription complex, revealing its involvement in nucleotide binding [].

Relevance: 5-N3UTP bears a close structural resemblance to Uridine-[5',5'-D2], both sharing a uridine 5'-triphosphate core structure. The key distinction lies in the azido group at position 5 of the uracil base in 5-N3UTP, replacing the deuterium labeling in Uridine-[5',5'-D2] []. This azido modification imparts photoreactivity to 5-N3UTP, enabling its use in photoaffinity labeling studies.

Uridine 5′-Diphosphate (UDP)

Compound Description: UDP, another essential nucleotide, participates in various metabolic pathways. Similar to UTP, it is actively involved in sugar metabolism and serves as a precursor for other nucleotides [].

Relevance: UDP is structurally related to Uridine-[5',5'-D2] as both share a uridine 5'-diphosphate core structure. The key difference lies in the absence of the third phosphate group in UDP. Both molecules highlight the importance of the uridine moiety in diverse cellular functions [].

5-Methoxyuridine (mo5U)

Compound Description: mo5U is a modified nucleoside found in the first position of anticodons in specific tRNA species of Bacillus subtilis []. This modification plays a crucial role in accurate translation by influencing codon-anticodon interactions during protein synthesis [].

Overview

Uridine-[5',5'-D2] is a stable isotope-labeled form of uridine, a nucleoside that plays a crucial role in various biological processes, including RNA synthesis and metabolism. This compound is particularly significant in scientific research due to its utility in tracing metabolic pathways and studying nucleic acid interactions. The deuterated form of uridine allows for enhanced resolution in nuclear magnetic resonance spectroscopy and mass spectrometry, making it an invaluable tool in biochemical studies.

Source

Uridine is naturally found in RNA and can be synthesized through various biochemical pathways. The deuterated version, Uridine-[5',5'-D2], is produced through chemical synthesis techniques that incorporate deuterium into the uridine structure, often utilizing isotopic enrichment methods or specific synthetic routes designed to preserve the integrity of the nucleoside while introducing deuterium.

Classification

Uridine-[5',5'-D2] is classified as a pyrimidine nucleoside. It consists of a pyrimidine base (uridine) linked to a ribose sugar and is categorized under nucleotides when phosphorylated. Its isotopic labeling distinguishes it from non-labeled forms, making it useful for specific applications in molecular biology and biochemistry.

Synthesis Analysis

Methods

The synthesis of Uridine-[5',5'-D2] typically involves several key methods:

  1. Chemical Synthesis: This method utilizes starting materials that are already labeled with deuterium or incorporates deuterium through reaction pathways that allow for selective substitution.
  2. Biochemical Pathways: Enzymatic reactions can also be harnessed to produce labeled uridine by using organisms or enzymes that can incorporate deuterium into their metabolic processes.

Technical Details

One common synthetic route involves the use of deuterated precursors in reactions catalyzed by specific enzymes, such as uridine phosphorylase or uridine triphosphate pyrophosphorylase. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of Uridine-[5',5'-D2] retains the basic framework of uridine but features deuterium atoms at specific positions (the 5' positions of the ribose sugar). The chemical formula for this compound is C9H11D2N2O6PC_9H_{11}D_2N_2O_6P.

Data

  • Molecular Weight: Approximately 246.25 g/mol
  • CAS Number: 2483831-89-4
  • NMR Spectroscopy: The incorporation of deuterium allows for distinct NMR signals that can be analyzed to study molecular interactions and dynamics.
Chemical Reactions Analysis

Reactions

Uridine-[5',5'-D2] participates in various biochemical reactions similar to non-labeled uridine, including phosphorylation to form uridine triphosphate and incorporation into RNA during transcription processes.

Technical Details

The reactions involving Uridine-[5',5'-D2] can be monitored using mass spectrometry and NMR spectroscopy, allowing researchers to track the fate of the labeled compound within biological systems or synthetic pathways.

Mechanism of Action

Process

The mechanism by which Uridine-[5',5'-D2] acts within biological systems mirrors that of regular uridine. It serves as a substrate for enzymes involved in nucleotide synthesis and RNA polymerization. The presence of deuterium may influence reaction kinetics slightly but generally does not alter the fundamental biochemical pathways.

Data

Studies have shown that deuterated nucleosides can exhibit altered metabolic rates compared to their non-labeled counterparts, providing insights into nucleotide metabolism and cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water, with solubility affected by pH.
  • Melting Point: Deuterated compounds may exhibit slightly different melting points compared to their non-deuterated forms due to isotopic effects.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Reacts similarly to uridine in biochemical reactions, participating in phosphorylation and glycosylation reactions.
Applications

Scientific Uses

Uridine-[5',5'-D2] has several important applications in scientific research:

  1. Metabolic Tracing: Used in tracer studies to understand metabolic pathways involving nucleotides.
  2. NMR Spectroscopy: Enhances resolution in studies involving nucleic acids due to the distinct NMR signals from deuterium.
  3. Drug Development: Assists in understanding the pharmacokinetics of nucleoside analogs used in antiviral therapies.
  4. Biochemical Research: Serves as a substrate for studying enzyme kinetics and interactions within cellular systems.

Properties

Product Name

Uridine-[5',5'-D2]

IUPAC Name

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

246.21 g/mol

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2

InChI Key

DRTQHJPVMGBUCF-APTDQHSTSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

1-β-D-Ribofuranosyluracil[5’,5’-D2]; β-Uridine[5’,5’-D2]; 1-β-D-Ribofuranosyluracil[5’,5’-D2]; 1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[5’,5’-D2]; NSC 20256[5’,5’-D2]; β-Uridine[5’,5’-D2];

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)O

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